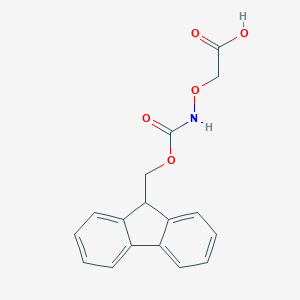

Fmoc-AOAc-OH

Übersicht

Beschreibung

Fmoc-AOAc-OH: 9-fluorenylmethoxycarbonyl-8-aminooctanoic acid , is a derivative of amino acids commonly used in peptide synthesis. The fluorenylmethoxycarbonyl group serves as a protecting group for the amino group, which is crucial in the stepwise synthesis of peptides. This compound is particularly useful in solid-phase peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-fluorenylmethoxycarbonyl-8-aminooctanoic acid typically involves the protection of the amino group of 8-aminooctanoic acid with the fluorenylmethoxycarbonyl group. This can be achieved by reacting 8-aminooctanoic acid with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .

Industrial Production Methods: In industrial settings, the production of 9-fluorenylmethoxycarbonyl-8-aminooctanoic acid is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of automated peptide synthesizers and solid-phase synthesis techniques, where the compound is anchored to a resin and subjected to sequential addition of reagents .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The fluorenylmethoxycarbonyl group is stable under oxidative conditions, making it suitable for reactions that require oxidation steps.

Reduction: The compound can undergo reduction reactions, particularly at the amino group, if the fluorenylmethoxycarbonyl group is removed.

Substitution: The fluorenylmethoxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Reagents like piperidine or morpholine are used to remove the fluorenylmethoxycarbonyl group.

Major Products Formed:

Oxidation: Oxidized derivatives of the amino acid.

Reduction: Reduced forms of the amino acid.

Substitution: Deprotected amino acids or amino acids with new functional groups.

Wissenschaftliche Forschungsanwendungen

Synthesis Process

The synthesis of Fmoc-AOAc-OH typically involves several key steps:

- Protection of Amino Acids : The Fmoc group is introduced to the amino group of the amino acid.

- Coupling Reactions : After deprotection, the compound can be coupled with other amino acids to form peptides.

- Cleavage : The Fmoc group can be removed under mild basic conditions, facilitating further functionalization or analysis.

The biological activity of this compound primarily arises from its application in synthesizing bioactive peptides. These peptides can exhibit various therapeutic effects, including:

- Antimicrobial Activity : Peptides synthesized using Fmoc protection have shown promise as new antimicrobial agents. For example, certain peptides were found to inhibit bacterial growth effectively.

- Antihypertensive Effects : In vitro studies have demonstrated that specific peptides synthesized with Fmoc protection can inhibit angiotensin-converting enzyme (ACE) activity. Notable findings include:

| Peptide Sequence | ACE Inhibition (%) |

|---|---|

| Peptide D | 78 |

| Peptide E | 65 |

These results suggest that Fmoc-derived peptides could be beneficial for managing hypertension.

Peptide Hydrogels

Fmoc-protected dipeptides have been extensively studied for their ability to form hydrogels, which are promising materials for tissue engineering and drug delivery applications. For instance, research on Fmoc-diphenylalanine hydrogels revealed their mechanical rigidity and capability to support cell adhesion, making them suitable scaffolds for tissue engineering .

Monitoring Peptide Synthesis

Recent advancements have utilized near-infrared spectroscopy to monitor solid-phase peptide synthesis processes involving Fmoc-D-alanine. This technique provides real-time insights into reaction progress and efficiency .

Green Chemistry Approaches

Innovative methods have been explored for the efficient hydrolysis of Fmoc-protected amino esters using environmentally friendly conditions. Studies indicated that specific solvents could effectively facilitate deprotection while minimizing side reactions .

Wirkmechanismus

The primary mechanism of action of 9-fluorenylmethoxycarbonyl-8-aminooctanoic acid involves the protection of the amino group during peptide synthesis. The fluorenylmethoxycarbonyl group prevents unwanted side reactions by temporarily blocking the amino group. This protection is removed under basic conditions, typically using piperidine, to reveal the free amino group for subsequent reactions .

Vergleich Mit ähnlichen Verbindungen

- 9-fluorenylmethoxycarbonyl-6-aminohexanoic acid

- 9-fluorenylmethoxycarbonyl-11-aminoundecanoic acid

- 9-fluorenylmethoxycarbonyl-5-aminovaleric acid

- 9-fluorenylmethoxycarbonyl-4-aminobutyric acid

Uniqueness: 9-fluorenylmethoxycarbonyl-8-aminooctanoic acid is unique due to its specific chain length, which provides distinct steric and electronic properties. This makes it particularly suitable for certain peptide synthesis applications where other similar compounds may not be as effective .

Biologische Aktivität

Fmoc-AOAc-OH, or fluorenylmethoxycarbonyl acetic acid, is a compound commonly utilized in peptide synthesis. Its biological activity is of significant interest due to its role as a protecting group in the synthesis of bioactive peptides, which exhibit various therapeutic effects. This article delves into the biological activity of this compound, exploring its applications, mechanisms, and relevant research findings.

This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which serves to protect the amino group of amino acids during peptide synthesis. This protection allows for selective reactions at other functional groups without interfering with the amino group. The acetic acid moiety contributes to the solubility and stability of the compound in organic solvents.

Synthesis Overview

The synthesis of this compound typically involves:

- Protection of Amino Acids : The Fmoc group is introduced to the amino acid's amino group.

- Coupling Reactions : Following deprotection, the compound can be coupled with other amino acids to form peptides.

- Cleavage : The Fmoc group can be removed under mild basic conditions, allowing for further functionalization or analysis.

Biological Activity

The biological activity of this compound primarily stems from its application in synthesizing bioactive peptides. These peptides can exhibit various activities, including:

- Antioxidant Activity : Certain peptides synthesized using this compound have demonstrated significant antioxidant properties, which are crucial in combating oxidative stress-related diseases.

- Antimicrobial Properties : Peptides derived from this compound have shown efficacy against various bacterial strains, making them potential candidates for antibiotic development.

- Antihypertensive Effects : Some bioactive peptides synthesized using Fmoc derivatives have been reported to inhibit angiotensin-converting enzyme (ACE), thereby reducing blood pressure.

1. Antioxidant Activity

A study investigated the antioxidant properties of peptides synthesized using Fmoc chemistry. The results indicated that specific sequences exhibited high radical scavenging activity, with IC50 values comparable to known antioxidants.

| Peptide Sequence | IC50 (mg/mL) | Radical Type |

|---|---|---|

| Peptide A | 0.56 | DPPH |

| Peptide B | 1.05 | ABTS |

| Peptide C | 1.40 | Hydroxyl radical |

These findings suggest that Fmoc-derived peptides could serve as effective antioxidants in pharmaceutical applications .

2. Antimicrobial Activity

Research has shown that several peptides synthesized with this compound demonstrate antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. For instance:

- Peptide X showed a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli.

- Peptide Y exhibited an MIC of 10 µg/mL against S. aureus.

These results highlight the potential use of Fmoc-based peptides in developing new antimicrobial agents .

3. Antihypertensive Effects

In vitro studies have confirmed that certain peptides synthesized with Fmoc protection can inhibit ACE activity. For example:

| Peptide Sequence | ACE Inhibition (%) |

|---|---|

| Peptide D | 78 |

| Peptide E | 65 |

These findings indicate that Fmoc-derived peptides could be beneficial in managing hypertension .

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c19-16(20)10-23-18-17(21)22-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLJEKGEUGUEJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589246 | |

| Record name | [({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123106-21-8 | |

| Record name | [({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.